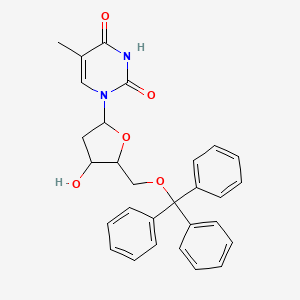

5'-O-Tritylthymidine

概要

説明

5’-O-Tritylthymidine is a chemical compound with the linear formula C29H28N2O5 . It has a molecular weight of 484.55 . The IUPAC name for this compound is 1-((2R,5R)-4-hydroxy-5-(trityloxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione .

Molecular Structure Analysis

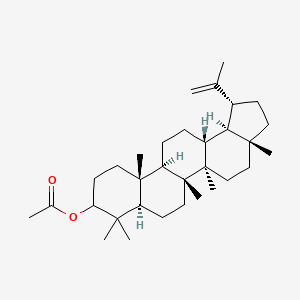

The molecular structure of 5’-O-Tritylthymidine consists of a trityl group attached to the 5’-O position of the thymidine molecule . The trityl group is a triphenylmethyl group, which is a bulky group composed of three phenyl rings attached to a central carbon atom .Chemical Reactions Analysis

5’-O-Tritylthymidine has been found to interact with FAK and Mdm-2 proteins in cancer cells . It was found to decrease the complex of FAK and Mdm-2 proteins, re-activate p53 activity inhibited by FAK with Mdm-2 promoter, and decrease viability in different cancer cells .Physical And Chemical Properties Analysis

5’-O-Tritylthymidine is a solid substance with a melting point of 125 °C . Its density is predicted to be 1.275±0.06 g/cm3 .科学的研究の応用

1. Inhibition of Thymidine Phosphorylase Enzymatic Activity 5’-O-Tritylthymidine has been shown to significantly improve the inhibition of thymidine phosphorylase (TPase) enzymatic activity. This enzyme is involved in nucleoside metabolism and has been linked to various pathological processes, including cancer progression. By inhibiting TPase, 5’-O-Tritylthymidine may have potential therapeutic applications in cancer treatment .

Anti-Angiogenic and Vascular-Targeting Activities

This compound also exhibits anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels, which is a crucial process in tumor growth and metastasis. Additionally, it has vascular-targeting activities, causing degradation of pre-existing, immature vessels at the site of drug exposure. These combined effects make 5’-O-Tritylthymidine a promising candidate for anticancer therapy .

Allosteric Inhibition of TPase-Induced Angiogenesis

In addition to direct inhibition of TPase enzymatic activity, 5’-O-Tritylthymidine has been found to allosterically inhibit TPase-induced angiogenesis in experimental models like the chick chorioallantoic membrane (CAM) assay. This further supports its role in anti-angiogenic therapy .

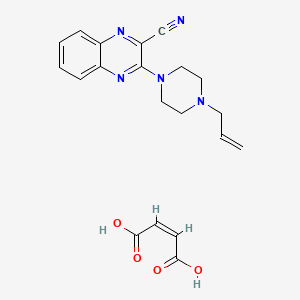

4. Targeting Focal Adhesion Kinase (FAK) and Mdm-2 Protein Interaction FAK is overexpressed in many types of tumors and plays a significant role in cell survival. 5’-O-Tritylthymidine has been identified as a small molecule that can disrupt the interaction between FAK and Mdm-2, a protein that regulates p53 tumor suppressor activity. By targeting this interaction, the compound could decrease tumor growth and enhance cancer treatment .

5. Computer Modeling and Screening for Drug Discovery The compound’s structure has been used in computer modeling to screen for small molecule compounds that target protein-protein interactions relevant to cancer progression. This approach can lead to the discovery of new drugs with potential anticancer properties .

作用機序

Target of Action

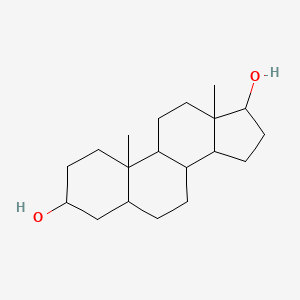

The primary target of 5’-O-Tritylthymidine is Thymidine Phosphorylase (TPase) . TPase is a key enzyme involved in the pyrimidine nucleoside salvage pathway . It also stimulates angiogenesis, and its expression correlates well with microvessel density and metastasis in a variety of human tumors . Another target of 5’-O-Tritylthymidine is the FAK-Mdm-2 interaction .

Mode of Action

5’-O-Tritylthymidine allosterically inhibits TPase enzymatic activity . It also inhibits TPase-induced angiogenesis . The trityl group of the compound is instrumental in preserving both the anti-TPase and antiangiogenic effect . In addition, 5’-O-Tritylthymidine targets the FAK-Mdm-2 interaction, decreasing cell viability and increasing apoptosis .

Biochemical Pathways

5’-O-Tritylthymidine affects the pyrimidine nucleoside salvage pathway by inhibiting the enzymatic activity of TPase . This results in decreased angiogenesis, as TPase stimulates this process . The compound also impacts the FAK-Mdm-2 interaction, which plays a role in cell survival .

Pharmacokinetics

The compound’s anti-tpase activity is significantly improved by replacement of the hypoxanthine base by thymine and the introduction of chloride on the trityl group .

Result of Action

5’-O-Tritylthymidine decreases cell viability and increases apoptosis . It also inhibits angiogenesis and causes degradation of pre-existing, immature vessels at the site of drug exposure . This combination of antiangiogenic and vascular-targeting activities opens perspectives for the potential use of 5’-O-Tritylthymidine as an anticancer agent .

Safety and Hazards

特性

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,32H,17,19H2,1H3,(H,30,33,34)/t24-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDHVUVGQXVYOP-JIMJEQGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-Tritylthymidine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[methyl(Nitroso)amino]benzene-1,2-Diol](/img/structure/B1664103.png)